3-Bromo-1,8-naphthyridin-2(1H)-one
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Overview
Description
3-Bromo-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a bromine atom attached to the third position of a 1,8-naphthyridin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,8-naphthyridin-2(1H)-one typically involves the bromination of 1,8-naphthyridin-2(1H)-one. One common method includes:
Starting Material: 1,8-naphthyridin-2(1H)-one.
Brominating Agent: N-Bromosuccinimide (NBS) or bromine (Br2).
Solvent: Acetonitrile or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Major Products
Substitution: 3-Methoxy-1,8-naphthyridin-2(1H)-one.
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Scientific Research Applications
3-Bromo-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Bromo-1,8-naphthyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors to alter their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-2(1H)-one: The parent compound without the bromine atom.
3-Chloro-1,8-naphthyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
3-Iodo-1,8-naphthyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-Bromo-1,8-naphthyridin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
3-bromo-1H-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-5-2-1-3-10-7(5)11-8(6)12/h1-4H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNZFXJLCEVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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